3-(2-Methylphenyl)prop-2-ynoic acid
Overview
Description
3-(2-Methylphenyl)prop-2-ynoic acid is an organic compound that belongs to the class of propynoic acids. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is characterized by its molecular formula C10H8O2 and a molecular weight of 160.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Methylphenyl)prop-2-ynoic acid can be synthesized through various methods. One common method involves the reaction of o-methyl iodobenzene with propiolic acid in the presence of a palladium catalyst and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in dimethyl sulfoxide (DMSO) at a temperature of 50°C for several hours .
Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis. The compound is produced in large quantities and is available for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: The major product formed is typically a carboxylic acid derivative.
Reduction: Reduction leads to the formation of an alkene or alkane derivative.
Substitution: Halogenated derivatives are the major products of substitution reactions.
Scientific Research Applications
3-(2-Methylphenyl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Propiolic acid: The simplest acetylenic carboxylic acid, with a similar structure but lacking the methylphenyl group.
3-(3-Methylphenyl)prop-2-ynoic acid: A structural isomer with the methyl group positioned differently on the phenyl ring.
Uniqueness: 3-(2-Methylphenyl)prop-2-ynoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylphenyl group enhances its reactivity and potential biological activity compared to simpler acetylenic carboxylic acids .
Properties
IUPAC Name |
3-(2-methylphenyl)prop-2-ynoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGBSGNFQZBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293756 | |
Record name | 3-(2-Methylphenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-27-7 | |
Record name | 3-(2-Methylphenyl)-2-propynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7515-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methylphenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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